INF39

Descripción general

Descripción

INF39 es un compuesto químico conocido por su función como inhibidor irreversible y no citotóxico del inflamasoma NLRP3. El inflamasoma NLRP3 es un complejo proteico involucrado en la respuesta inmunitaria, particularmente en la activación de procesos inflamatorios. This compound se ha identificado como un posible agente terapéutico para el tratamiento de diversas enfermedades inflamatorias debido a su capacidad para inhibir la activación del inflamasoma NLRP3 .

Aplicaciones Científicas De Investigación

INF39 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: this compound se utiliza como compuesto de prueba para estudiar el inflamasoma NLRP3 y su papel en diversas vías químicas.

Biología: El compuesto se emplea en estudios biológicos para investigar los mecanismos de activación del inflamasoma y su regulación.

Medicina: this compound ha demostrado potencial como agente terapéutico para el tratamiento de enfermedades inflamatorias como la enfermedad inflamatoria intestinal, la gota y los trastornos neurodegenerativos.

Mecanismo De Acción

INF39 ejerce sus efectos uniéndose directamente a la proteína NLRP3, inhibiendo así su actividad ATPasa. Esta inhibición previene el ensamblaje y la activación del inflamasoma NLRP3, lo que a su vez reduce la producción de citoquinas proinflamatorias como la interleucina-1β y la interleucina-18. El compuesto se dirige específicamente al inflamasoma NLRP3 sin afectar otros inflamasomas como NLRC4 o AIM2 .

Análisis Bioquímico

Biochemical Properties

INF39 interacts with the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in innate immunity and inflammation . The compound specifically inhibits the activation of the NLRP3 inflammasome but does not inhibit other inflammasomes such as NLRC4 or AIM2 . The inhibition of the NLRP3 inflammasome by this compound is thought to occur through direct irreversible binding to NLRP3 and blocking its ATPase activity .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to inhibit the activation of the NLRP3 inflammasome . This inhibition can reduce the production of pro-inflammatory cytokines like IL-1β and IL-18, which are typically produced when the NLRP3 inflammasome is activated . This compound has also been shown to reduce caspase-1 activation and pyroptosis in macrophages .

Molecular Mechanism

The molecular mechanism of action of this compound involves direct irreversible binding to the NLRP3 inflammasome, thereby inhibiting its activation . This binding likely occurs at the ATPase activity site of the NLRP3 protein . By inhibiting the activation of the NLRP3 inflammasome, this compound can reduce the production of pro-inflammatory cytokines and limit the inflammatory response .

Temporal Effects in Laboratory Settings

Given its irreversible binding to the NLRP3 inflammasome, it is likely that the effects of this compound persist as long as the protein complex remains inhibited .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have anti-inflammatory effects . For example, in a rat model of colitis, this compound was able to reduce systemic and colonic inflammation . The study found that significant increments of body weight were observed in inflamed rats under treatment with this compound at doses of 12.5, 25, and 50 mg/kg .

Metabolic Pathways

Given its role as an inhibitor of the NLRP3 inflammasome, it is likely that this compound influences pathways related to inflammation and innate immunity .

Transport and Distribution

Given its small molecular size and lipophilic nature, it is likely that this compound can readily diffuse across cell membranes .

Subcellular Localization

Given its role as an inhibitor of the NLRP3 inflammasome, it is likely that this compound localizes to the cytosol where the NLRP3 inflammasome is typically found .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

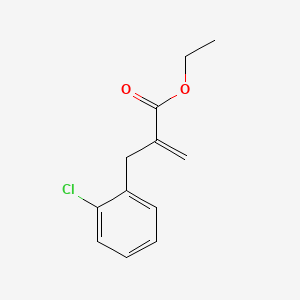

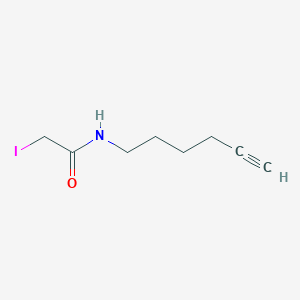

INF39, también conocido como acrilato de etilo 2-(2-clorobencilo), se puede sintetizar a través de una serie de reacciones químicas. La síntesis generalmente involucra los siguientes pasos:

Materiales de Partida: La síntesis comienza con la preparación de alcohol 2-clorobencílico y acrilato de etilo.

Esterificación: El alcohol 2-clorobencílico se esterifica con acrilato de etilo en presencia de un catalizador ácido para formar acrilato de etilo 2-(2-clorobencilo).

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear técnicas de purificación a gran escala para garantizar la producción constante de this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

INF39 experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica debido a la presencia del grupo cloro.

Reacciones de Adición: El doble enlace en la porción acrilato permite reacciones de adición con varios nucleófilos y electrófilos.

Reactivos y Condiciones Comunes

Sustitución Nucleofílica: Los reactivos comunes incluyen nucleófilos como aminas o tioles, típicamente en condiciones suaves.

Reacciones de Adición: Se pueden utilizar reactivos como haluros de hidrógeno o compuestos organometálicos a temperaturas controladas.

Hidrólisis: Se utilizan soluciones acuosas ácidas o básicas, a menudo a temperaturas elevadas para acelerar la reacción.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen derivados sustituidos de this compound, como amidas o ésteres tioles, y productos de hidrólisis como alcohol 2-clorobencílico y el ácido carboxílico correspondiente .

Comparación Con Compuestos Similares

INF39 es único en su inhibición irreversible y no citotóxica del inflamasoma NLRP3. Compuestos similares incluyen:

MCC950: Un conocido inhibidor de NLRP3 que es reversible y ha sido ampliamente estudiado por sus propiedades antiinflamatorias.

CY-09: Otro inhibidor de NLRP3 que actúa bloqueando la actividad ATPasa de NLRP3.

This compound destaca por su unión irreversible y su falta de citotoxicidad, lo que lo convierte en una herramienta valiosa para estudios a largo plazo y posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

ethyl 2-[(2-chlorophenyl)methyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-3-15-12(14)9(2)8-10-6-4-5-7-11(10)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAOWWAFBSFWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B608031.png)

![5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one](/img/structure/B608039.png)